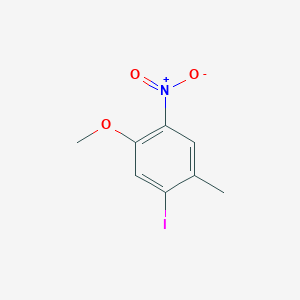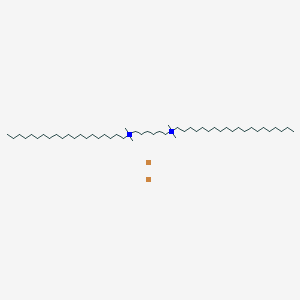
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is a quaternary ammonium compound with the molecular formula C34H74Br2N2. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N6-diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine with an alkylating agent such as methyl bromide. The reaction is carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate for the substitution of bromide ions.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers
Mechanism of Action
The mechanism of action of N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide involves its interaction with cell membranes, leading to disruption of membrane integrity. This is primarily due to its surfactant properties, which allow it to insert into lipid bilayers and alter membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
Uniqueness
N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties and make it more effective in disrupting cell membranes compared to similar compounds with shorter alkyl chains .
Properties
Molecular Formula |
C50H106Br2N2 |
|---|---|
Molecular Weight |
895.2 g/mol |
IUPAC Name |
icosyl-[6-[icosyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C50H106N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-51(3,4)49-45-41-42-46-50-52(5,6)48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-50H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
REEHETMAUCNYRH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




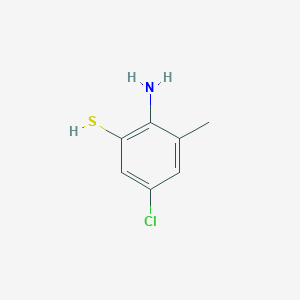

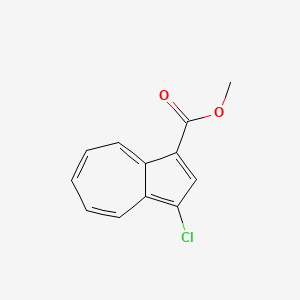
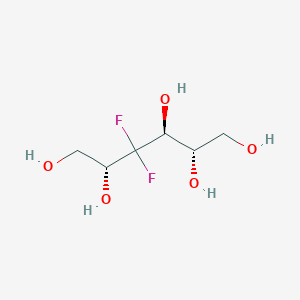
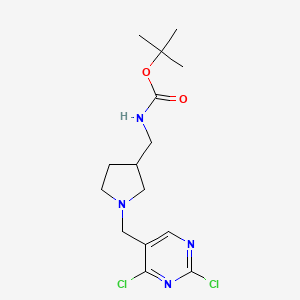
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
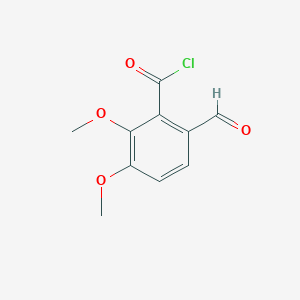
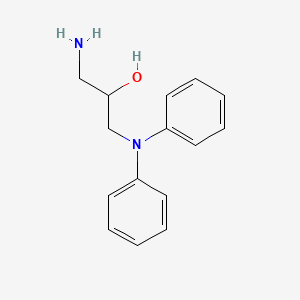
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
